3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol
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Overview
Description
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is a phenolic compound that has garnered attention for its potential applications in various scientific research areas. This compound is characterized by the presence of a fluorine atom and a methylsulfonylamino group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable phenolic precursor, followed by the introduction of the methylsulfonylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom and methylsulfonylamino group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used in the synthesis of novel fluoro derivatives and as a building block for complex organic molecules.
Biology: Investigated for its biochemical effects, including anti-inflammatory and anti-bacterial properties.
Medicine: Explored for its potential as an anti-cancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is not fully understood. it is believed to act by binding to specific receptors in the body, triggering a cascade of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, reduction of inflammation, and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a methylsulfonylamino group.
3-Fluoro-5-(methylsulfonyl)phenol: Lacks the amino group, resulting in different chemical properties.
Uniqueness
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of both the fluorine atom and the methylsulfonylamino group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(17,18)15-12-4-2-3-9(6-12)10-5-11(14)8-13(16)7-10/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBWVIKZLDXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684557 |
Source
|
Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-69-7 |
Source
|
Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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